2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-Butenoic acid, particularly focusing on the (Z)-4-oxo-4-(arylamino)but-2-enoic acids, has been explored through various methodologies. Notable among these is the microwave-assisted synthesis, which highlights a versatile approach for generating these compounds from accessible starting materials, resulting in moderate to excellent yields. This method underscores the efficiency and adaptability of synthesizing butenoic acid derivatives, demonstrating their relevance in producing biologically active species and intermediates for further derivatization (Uguen et al., 2021).
Molecular Structure Analysis
The structural analysis of butenoic acid derivatives emphasizes their capacity to form complex molecular structures. Investigations into the molecular cocrystals of carboxylic acids have shed light on the intricate hydrogen bonding and molecular configurations that these compounds can exhibit. Such studies provide valuable insights into the structural versatility of butenoic acid derivatives and their potential for forming stable molecular assemblies (Byriel et al., 1991).
Chemical Reactions and Properties
Butenoic acid derivatives have been shown to engage in a variety of chemical reactions, showcasing their reactivity and functional utility. For instance, the synthesis of 2-aryloxy butenoates via copper-catalyzed allylic C-H carboxylation exemplifies their potential in organic synthesis, utilizing carbon dioxide as a C1 building block. Such reactions not only highlight the chemical versatility of these compounds but also their relevance in sustainable chemistry practices (Ueno et al., 2017).
Scientific Research Applications
Pharmacological Effects of Phenolic Acids
Phenolic acids, including chlorogenic acid and its derivatives, have been recognized for their therapeutic roles and biological activities. Studies have highlighted their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and free radicals scavenging effects. These compounds modulate lipid metabolism and glucose regulation, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. Chlorogenic acid, for instance, demonstrates significant biological activities, suggesting its use as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).
Environmental Science and Sorption Studies
Research on sorption of phenoxy herbicides to soil and organic matter is essential for understanding environmental contaminant dynamics. Studies have focused on various phenoxy herbicides, exploring their interactions with soil components and assessing parameters affecting sorption. These insights are crucial for developing strategies to mitigate environmental contamination and enhance agricultural practices (Werner et al., 2012).
Biochemical Applications
The spin label amino acid TOAC, a derivative of carboxylic acids, has been extensively used in peptide studies. Its incorporation into peptides allows for detailed analysis of backbone dynamics and secondary structure, employing various physical techniques like EPR spectroscopy and NMR. This research contributes to our understanding of peptide interactions with membranes and other molecules, highlighting the potential of carboxylic acid derivatives in biochemical and biophysical studies (Schreier et al., 2012).
Mechanism of Action
properties
IUPAC Name |
4-(2-carboxyethylamino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-2H,3-4H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLDXBKFBWKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307546 | |
Record name | 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57079-11-5 | |
Record name | 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.